(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENBXFSBJDNUKQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Pyrrolidine Amines
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example:
Conditions :
Mechanistic Insight :
The base deprotonates the pyrrolidine nitrogen, enabling nucleophilic attack on Boc₂O. Steric hindrance from the thiazole group may necessitate prolonged reaction times.
Synthesis of the 2-Aminothiazole Moiety
Hantzsch Thiazole Synthesis
The 2-aminothiazole ring is constructed via cyclization of α-haloketones with thiourea:
Optimized Parameters :
Challenges :
-
Regioselectivity in thiazole formation.
-
Epimerization at the C2 position of pyrrolidine under acidic/basic conditions.
Asymmetric Synthesis of (R)-Pyrrolidine Intermediates
Chiral Pool Approach Using Amino Acids
L-proline or tert-leucine derivatives serve as chiral precursors. For instance:
Key Steps :
-
Three-component domino reaction : Amino acid + ketone + activated alkene.
-
Reductive amination : To form the pyrrolidine ring.
Reaction Conditions :
Stereochemical Control and Resolution Methods
Kinetic Resolution via Enzymatic Catalysis
Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers:
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Key Advantage |
|---|---|---|---|
| Boc Protection (Route B) | 85% | 99 | Simplified purification |
| Hantzsch Cyclization | 65% | 95 | Scalable thiazole formation |
| Enzymatic Resolution | 78% | 99 | High stereoselectivity |
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
®-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminothiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with two analogs from recent literature:
Physicochemical Properties
- Target Compound : Predicted logP ~1.5 (moderately lipophilic), with solubility in dichloromethane and ethyl acetate. Restricted rotation of the Boc group leads to split 13C NMR signals (analogous to 28a ).
- Compound 28a : Higher molecular weight and logP (~2.8) due to the ethoxy-oxoethyl group, reducing aqueous solubility. The carbamoyl group introduces polarity but is offset by the bulky ester .
- Compound (2S,4R)-analog : Enhanced hydrophilicity (logP ~0.9) from the hydroxymethyl group, though hygroscopicity necessitates controlled storage .
Biological Activity
(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate, with CAS number 871716-68-6, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is C₁₂H₁₉N₃O₂S, with a molecular weight of 269.36 g/mol. The compound features a pyrrolidine ring substituted with a thiazole moiety, which is known for contributing to various biological activities.
The biological activity of (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing thiazole rings often exhibit significant pharmacological properties, including:
- Antitumor Activity : Thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-containing compounds can inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .
- Anticonvulsant Properties : Some thiazole derivatives exhibit anticonvulsant activity, suggesting potential applications in treating epilepsy and other seizure disorders. The structure–activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance this activity .
- Inhibition of Enzymatic Activity : The compound has been investigated as a potential inhibitor of TNF-alpha converting enzyme (TACE), which plays a critical role in inflammatory processes and cancer progression. The incorporation of the aminothiazole moiety into the structure has been linked to increased potency as a TACE inhibitor .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study assessing various thiazole derivatives, (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate was evaluated for its cytotoxic effects against human cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity with an IC₅₀ value comparable to established chemotherapeutic agents. Molecular docking studies suggested that the compound interacts favorably with key proteins involved in cancer progression, supporting its potential as an anticancer agent .
Case Study: Anticonvulsant Effects
Another research effort focused on the anticonvulsant properties of aminothiazole derivatives, including (R)-tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate. The compound was tested in animal models for its ability to prevent seizure activity induced by pentylenetetrazol (PTZ). The findings demonstrated that it significantly reduced seizure duration and frequency, highlighting its therapeutic potential for epilepsy .
Q & A
Q. What are the key synthetic routes for (R)-tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by introduction of the aminothiazole moiety. Key steps include:
- Pyrrolidine core preparation : Starting from tert-butyl-protected pyrrolidine derivatives, such as (R)-tert-butyl pyrrolidine-1-carboxylate, followed by regioselective substitution at the 2-position.
- Aminothiazole incorporation : Coupling via Suzuki-Miyaura or nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in THF or DMF at 0–25°C) .
- Deprotection and purification : Acidic removal of the tert-butyl group (e.g., TFA/DCM) and final purification via column chromatography or recrystallization .
Q. How is the stereochemistry of the compound confirmed during synthesis?
Chiral purity is verified using:
- Polarimetry : Measurement of specific rotation ([α]D) to compare with literature values for enantiopure standards .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .
- X-ray crystallography : Definitive structural confirmation, particularly for resolving ambiguities in NOE or NMR data .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assignments of proton environments (e.g., δ 1.4 ppm for tert-butyl, δ 6.8–7.2 ppm for thiazole protons) .
- HRMS : Accurate mass determination to confirm molecular formula (e.g., [M+H]+ calculated for C14H22N3O2S: 296.1434) .
- IR spectroscopy : Identification of functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for the aminothiazole) .
Advanced Research Questions
Q. How can reaction yields be optimized for the aminothiazole coupling step?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in SNAr reactions .
- Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., tert-butyl group cleavage) .
- Catalyst use : Pd(PPh₃)₄ in cross-coupling reactions improves regioselectivity and reduces byproducts . Contradictory reports on optimal conditions (e.g., DMF vs. THF) suggest systematic screening using DoE (Design of Experiments) is critical .
Q. What strategies resolve enantiomeric excess (ee) discrepancies in asymmetric synthesis?
- Chiral auxiliaries : Use of (R)-proline derivatives to enforce stereochemical control during pyrrolidine ring formation .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) to separate enantiomers .
- Crystallization-induced asymmetric transformation (CIAT) : Exploiting differential solubility of diastereomeric salts .
Q. How does the aminothiazole moiety influence biological activity?
The 2-aminothiazole group enhances:
- Enzyme binding : Hydrogen bonding with active-site residues (e.g., BACE-1 inhibition, IC50 ~0.5 µM) .
- Metabolic stability : Reduced CYP450-mediated oxidation due to thiazole’s electron-withdrawing effects . Structure-activity relationship (SAR) studies suggest replacing the thiazole with oxazole decreases potency by ~10-fold, highlighting its critical role .
Methodological Guidance
Q. How should researchers address low reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : In-line FTIR or Raman monitoring to track reaction progression .
- Purification refinement : Switch from silica gel chromatography to preparative HPLC for higher-purity batches (>99% ee) .
- Byproduct analysis : LC-MS identification of dimers or oxidized species (e.g., tert-butyl cleavage products) .
Q. What computational tools predict interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., BACE-1) using the compound’s 3D structure (PDB: 2QP8) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Free energy perturbation (FEP) : Quantify binding affinity changes for SAR-guided modifications .
Data Contradiction Analysis
Q. Why do studies report varying melting points for this compound?
Discrepancies (e.g., 120–125°C vs. 128–130°C) arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) .
- Purity issues : Residual solvents (e.g., DCM or EtOAc) lower observed melting points . Mitigation: Use differential scanning calorimetry (DSC) to characterize thermal behavior and ensure ≥98% purity via elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
